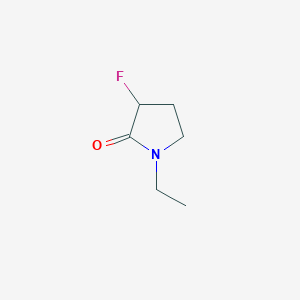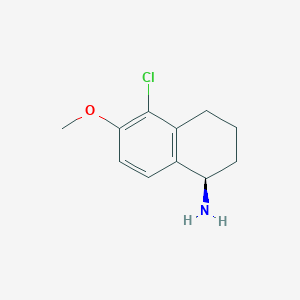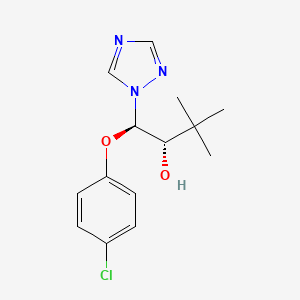
1-Ethyl-3-fluoropyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are commonly found in both natural and synthetic compounds. The presence of a fluorine atom in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-ethyl-3-fluoropyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have shown that the compound can bind to active sites of proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoropyrrolidin-2-one: Similar structure but without the ethyl group, affecting its reactivity and applications.
N-Ethylpyrrolidin-2-one: Lacks the fluorine atom, leading to different interactions with molecular targets.
The presence of both the ethyl and fluorine groups in this compound makes it unique, providing a balance of hydrophobic and electronic properties that enhance its utility in various applications .
Propriétés
Formule moléculaire |
C6H10FNO |
|---|---|
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
1-ethyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C6H10FNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 |
Clé InChI |
ZBUVQJFKQPGQGJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)




![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)
